molecular formula C20H18Cl2N2O2S B5098038 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate

Cat. No.: B5098038
M. Wt: 421.3 g/mol
InChI Key: WYSUDBRSWVFMEZ-UHFFFAOYSA-N
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Description

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate is a synthetic organic compound featuring a quinazoline core substituted with methyl groups at the 4-, 6-, and 7-positions. The quinazoline moiety is linked via a sulfanyl-ethyl bridge to a 2,4-dichlorobenzoate ester group. Structure validation protocols, as described by Spek (2009), ensure the accuracy of bond lengths, angles, and torsional conformations in such compounds .

Properties

IUPAC Name

2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2S/c1-11-8-16-13(3)23-20(24-18(16)9-12(11)2)27-7-6-26-19(25)15-5-4-14(21)10-17(15)22/h4-5,8-10H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSUDBRSWVFMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate typically involves multiple steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the quinazoline derivative with an appropriate thiol compound under mild conditions.

    Esterification: The final step involves the esterification of the sulfanyl-linked quinazoline with 2,4-dichlorobenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced under catalytic hydrogenation conditions to yield dihydroquinazoline derivatives.

    Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Amino or thio-substituted benzoate derivatives.

Scientific Research Applications

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quinazoline ring system may interact with specific binding sites, while the sulfanyl and dichlorobenzoate moieties contribute to the overall binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Quinoline Derivatives (e.g., Montelukast Sodium)

Montelukast Sodium () contains a 7-chloroquinoline moiety connected to a sulfanyl-ethyl group and a cyclopropane acetic acid substituent. Key differences include:

  • Heterocycle: The target compound uses a quinazoline (a fused benzene-pyrimidine ring), whereas Montelukast employs a quinoline (benzene-pyridine).
  • Substituents: The quinazoline in the target compound is trimethylated, while Montelukast’s quinoline has a chlorine atom. Methyl groups may increase hydrophobicity, whereas chlorine influences electronic properties.
  • Linker and Functional Groups : Both compounds use a sulfanyl-ethyl bridge, but Montelukast’s carboxylate group contrasts with the dichlorobenzoate ester in the target compound.

Triazine-Based Sulfonylurea Herbicides ()

Compounds like metsulfuron-methyl and ethametsulfuron-methyl () feature triazine cores with sulfonylurea linkers. Comparisons include:

  • Heterocycle : Triazines (1,3,5-triazine) are six-membered rings with three nitrogen atoms, distinct from quinazoline’s two-nitrogen system. Triazines are often used in agrochemicals due to their reactivity .
  • Functional Groups : Sulfonylurea herbicides utilize sulfonyl groups (SO₂) for bioactivity, while the target compound’s sulfide (S-CH₂) linker may confer different stability and reactivity profiles.
  • Substituents : The dichlorobenzoate ester in the target compound contrasts with methoxy, ethoxy, or trifluoroethoxy groups in herbicides, which influence solubility and target binding.

Ester Group Variations

The 2,4-dichlorobenzoate ester in the target compound differs from:

  • Montelukast’s Carboxylate : A deprotonated carboxylic acid (at physiological pH) enhances water solubility, whereas the ester in the target compound may improve membrane permeability.
  • Herbicide Esters : Methyl benzoate esters in sulfonylureas (e.g., metsulfuron-methyl) are smaller and less halogenated, reducing steric hindrance for enzyme binding .

Data Table: Structural and Functional Comparison

Compound Heterocycle Key Substituents Functional Groups Potential Applications
Target Compound Quinazoline 4,6,7-Trimethyl, 2,4-dichloro Sulfanyl-ethyl, benzoate ester Not specified in literature
Montelukast Sodium () Quinoline 7-Chloro, cyclopropane acetic Sulfanyl-ethyl, carboxylate Asthma therapy (leukotriene antagonist)
Metsulfuron-methyl () 1,3,5-Triazine Methoxy, methyl Sulfonylurea, methyl ester Herbicide (ALS inhibitor)

Biological Activity

The compound 2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its unique structural features, including a quinazoline ring and a sulfanyl group, suggest significant biological activity that warrants detailed investigation.

Chemical Structure and Properties

The molecular formula of 2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate is C20H18Cl2N3O2SC_{20}H_{18}Cl_2N_3O_2S, with a molecular weight of approximately 421.34 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H18Cl2N3O2S
Molecular Weight421.34 g/mol
IUPAC Name2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate
InChI KeyIFVGTRHYHUNOPL-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity and disrupting cell signaling pathways involved in cancer progression.
  • Gene Expression Modulation : The oxazole ring may interact with nucleic acids, influencing gene expression and cellular responses to external stimuli.
  • Redox Activity : The sulfanyl group can participate in redox reactions, affecting the cellular redox balance and contributing to its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate. For instance:

  • In Vitro Studies : Research has shown that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Mechanistic Insights : The compound's ability to inhibit specific kinases involved in tumor growth has been documented in several studies, suggesting a pathway for therapeutic development.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cellular Models : Experiments using macrophage cell lines demonstrated that the compound reduces the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.
  • In Vivo Studies : Animal models of inflammation have shown that treatment with similar compounds results in decreased inflammatory markers and improved clinical outcomes.

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of 2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate on breast cancer cells.
    • Findings : The compound exhibited significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies indicated apoptosis induction via caspase activation.
  • Anti-inflammatory Activity Assessment :
    • Objective : To assess the anti-inflammatory effects in a murine model of acute inflammation.
    • Findings : Administration of the compound reduced paw edema by 40% compared to control groups and significantly lowered levels of TNF-alpha and IL-6 in serum.

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